Oxoprolintane

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxoprolintane can be synthesized through the reaction of prolintane with specific reagents under controlled conditions. One method involves the oxidation of prolintane using an oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium. The reaction typically requires careful temperature control and monitoring to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Oxoprolintane undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can yield prolintane or other related compounds.

Substitution: Substitution reactions can occur at the pyrrolidinone ring or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or neutral media.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.

Major Products Formed:

Oxidation: Further oxidized derivatives of this compound.

Reduction: Prolintane and related compounds.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Pharmacological Applications

Oxoprolintane has been studied for its potential therapeutic effects. Research indicates that it may exhibit properties similar to those of prolintane, which is known for its stimulant effects and potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | CHNO |

| Mechanism of Action | Dopaminergic and noradrenergic activity |

| Potential Uses | ADHD treatment, cognitive enhancement |

| Side Effects | Similar to other stimulants (e.g., insomnia, anxiety) |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have indicated that while it shares some metabolic pathways with known psychoactive substances, its toxicity profile remains to be fully elucidated.

Case Study: Toxicity Analysis in Romania

A study conducted on new psychoactive substances (NPSs) in Romania identified this compound as a metabolite in urine samples from individuals suspected of drug use. The analysis utilized gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) to detect metabolites associated with this compound exposure. The findings suggested that while this compound was present, the primary concern was the presence of more potent stimulants like alpha-PVP .

Metabolic Pathways

Research has shown that this compound undergoes significant metabolic transformations in the human body. Understanding these pathways is crucial for predicting the pharmacokinetics and potential interactions with other drugs.

Table 2: Metabolic Pathways of this compound

| Metabolite | Detection Method | Key Findings |

|---|---|---|

| Hydroxyphenyl-prolintane | GC-MS | Major metabolite identified in urine samples |

| Alpha-PVP Metabolites | LC-HRMS | Detected alongside this compound in toxicology studies |

Research Insights

Recent studies have emphasized the need for further investigation into the pharmacodynamic properties of this compound. For example, a review highlighted its structural analogies with other psychoactive compounds and suggested exploring its potential role in modulating neurotransmitter systems .

Mechanism of Action

Oxoprolintane exerts its effects primarily through its interaction with the norepinephrine and dopamine reuptake systems. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Pyrovalerone: A related compound with similar stimulant effects but different chemical structure and binding affinities.

Methylphenidate: Another stimulant that inhibits norepinephrine and dopamine reuptake, commonly used to treat attention deficit hyperactivity disorder.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and the resulting pharmacological profile. Its metabolite status and distinct interactions with neurotransmitter systems differentiate it from other similar compounds.

Biological Activity

Oxoprolintane, a compound derived from prolintane, has garnered attention due to its potential biological activities, particularly in the context of drug metabolism and its enzymatic interactions. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Background

This compound is synthesized through the oxidation of prolintane, a psychoactive substance. The enzymatic conversion primarily involves aldehyde oxidase, a molybdenum-containing enzyme that plays a crucial role in the metabolism of various drugs and xenobiotics. The metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of compounds that undergo such transformations.

Enzymatic Activity and Metabolism

Research indicates that aldehyde oxidase is pivotal in the formation of this compound from prolintane. A study highlighted that this enzyme exhibits high activity towards prolintane, leading to the production of this compound under specific conditions . The oxidation process can be influenced by various factors including substrate concentration and the presence of inhibitors.

Key Findings on Aldehyde Oxidase Activity

- Substrate Specificity : Aldehyde oxidase shows a preference for certain substrates, with prolintane being a notable example. The enzyme's activity varies significantly across species, which complicates predictions regarding drug interactions in humans based on animal models .

- Inhibition Studies : Various inhibitors have been tested for their effects on aldehyde oxidase activity. For instance, raloxifene was identified as a potent inhibitor with an IC50 value around 3 nM, indicating a strong potential for drug-drug interactions when co-administered with other medications metabolized by aldehyde oxidase .

Biological Activity and Pharmacological Implications

The biological activity of this compound extends beyond its metabolic pathway. It has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer treatment.

Case Studies and Research Findings

- Neuropharmacological Effects :

- Anticancer Activity :

Data Table: Inhibition Potency of Aldehyde Oxidase

The following table summarizes the inhibitory effects of various compounds on aldehyde oxidase activity, which is relevant to understanding the metabolic fate of this compound:

| Inhibitor | IC50 (nM) | Mode of Inhibition |

|---|---|---|

| Raloxifene | 3 | Uncompetitive |

| Clozapine | 3900 | Competitive |

| Ethinyl Estradiol | 440 | Competitive |

| β-Estradiol | 12000 | Competitive |

This table illustrates the varying degrees of inhibition that different compounds exert on aldehyde oxidase, which is crucial for predicting interactions involving this compound .

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for detecting Oxoprolintane and its metabolites in biological samples?

- Methodological Answer : Capillary zone electrophoresis (CZE) and β-cyclodextrin-modified micellar electrokinetic chromatography (MEKC) are established for direct determination in human urine . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are validated for simultaneous analysis of tertiary amine stimulants, including this compound, with high sensitivity and specificity . Ensure calibration curves cover physiologically relevant concentrations and include quality controls for reproducibility .

Q. What are the known metabolic pathways of this compound in humans, and how can they be studied experimentally?

- Methodological Answer : Use in vitro hepatic microsomal assays to identify phase I metabolites (e.g., oxidation) and in vivo rodent models for phase II conjugation pathways. Combine high-resolution mass spectrometry (HRMS) with isotopic labeling to trace metabolic intermediates . Cross-reference findings with human urine metabolite profiles from clinical studies to validate pathways .

Q. How can contradictions in existing pharmacokinetic data for this compound be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of published pharmacokinetic studies, focusing on variables like dosage forms, subject demographics, and analytical methodologies. Use statistical tools (e.g., ANOVA) to identify confounding factors . Replicate conflicting studies under controlled conditions, standardizing variables such as sampling intervals and detection limits .

Advanced Research Questions

Q. What experimental designs are optimal for resolving discrepancies in this compound’s dose-response relationships across preclinical studies?

- Methodological Answer : Implement a factorial design to isolate variables (e.g., administration route, species-specific metabolism). Use longitudinal data collection with repeated measures to assess temporal effects. Apply multivariate regression models to account for covariates like age, sex, and genetic polymorphisms . Cross-validate results using orthogonal methods (e.g., in silico pharmacokinetic modeling and ex vivo tissue assays) .

Q. How can researchers optimize synthetic protocols for this compound derivatives to enhance pharmacological specificity?

- Methodological Answer : Apply retrosynthetic analysis to identify key intermediates and minimize side reactions. Use design of experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading). Characterize derivatives via nuclear magnetic resonance (NMR) and X-ray crystallography, and evaluate receptor binding affinity using radioligand displacement assays .

Q. What mechanistic studies are needed to elucidate this compound’s neuropharmacological interactions beyond dopamine reuptake inhibition?

- Methodological Answer : Employ CRISPR-Cas9 gene editing in neuronal cell lines to knockout candidate receptors (e.g., sigma-1 receptors) and assess functional changes via patch-clamp electrophysiology. Combine transcriptomic profiling (RNA-seq) with cheminformatics to map off-target interactions. Validate findings in transgenic animal models .

Q. Methodological Frameworks

Q. How to apply the PICOT framework to clinical studies evaluating this compound’s therapeutic outcomes?

- Population (P) : Define cohorts by diagnostic criteria (e.g., ADHD subtypes) and exclusion factors (e.g., comorbid substance use).

- Intervention (I) : Standardize dosing regimens and delivery methods (e.g., oral vs. intravenous).

- Comparison (C) : Use active controls (e.g., methylphenidate) and placebo arms.

- Outcome (O) : Quantify efficacy via validated scales (e.g., ADHD Rating Scale) and safety via adverse event monitoring.

- Time (T) : Specify short-term (4 weeks) vs. long-term (6 months) follow-ups .

Q. What statistical approaches are most robust for analyzing this compound’s dose-dependent neurobehavioral effects?

- Methodological Answer : Use mixed-effects models to handle hierarchical data (e.g., repeated measures within subjects). Apply dose-response surface analysis (DRSA) to identify non-linear relationships. For small sample sizes, Bayesian hierarchical models improve precision by borrowing strength across subgroups .

Q. Data Analysis & Reproducibility

Q. How to ensure reproducibility in studies investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) correlations?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw PK-PD data in public repositories (e.g., Zenodo). Document analytical workflows using platforms like Jupyter Notebooks for transparency. Perform power analysis a priori to minimize Type II errors .

Q. What strategies mitigate bias in retrospective analyses of this compound’s abuse potential?

Properties

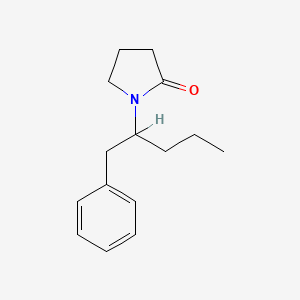

IUPAC Name |

1-(1-phenylpentan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-7-14(16-11-6-10-15(16)17)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRHNWFWBMIJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956702 | |

| Record name | 1-(1-Phenylpentan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35259-27-9 | |

| Record name | Oxoprolintane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Phenylpentan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOPROLINTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866CG2VK1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.